5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride
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Overview
Description
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-carboxylic acid.
Reduction: Formation of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-dihydropyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1-phenyl-1H-pyrazol-3-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different solubility and reactivity profiles.
Uniqueness
The presence of both the trifluoromethyl group and the methyl group in 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride imparts unique chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3.ClH/c1-7-5-10(15)16-17(7)9-4-2-3-8(6-9)11(12,13)14;/h2-6H,1H3,(H2,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPAWGRGLAWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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